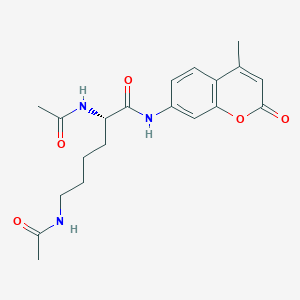
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is a synthetic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various scientific fields. This particular compound is notable for its applications in fluorescence-based assays and as a probe in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin typically involves a multi-step process. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. The final step involves heating the coumarin with concentrated alkali, followed by acidification to yield 7-amino-4-methylcoumarin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield synthesis techniques and efficient purification methods to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin undergoes various chemical reactions, including:
Substitution: The amino group in the coumarin structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: TEMPO and its derivatives are commonly used as oxidizing agents.
Substitution: Various acylating agents and alkylating agents can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO results in the quenching of fluorescence, while substitution reactions can yield a variety of coumarin derivatives with different functional groups.
科学研究应用
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and as a tool for studying enzyme activities and metabolic pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
作用机制
The mechanism by which 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin exerts its effects is primarily based on its fluorescent properties. The compound can absorb light at a specific wavelength and emit light at a different wavelength, making it useful as a fluorescent probe. This property allows it to interact with various molecular targets and pathways, enabling the detection and quantification of specific biomolecules .
相似化合物的比较
Similar Compounds
7-amino-4-methylcoumarin: A closely related compound used as a fluorescent probe and laser dye.
Coumarin 120: Another coumarin derivative with similar applications in fluorescence-based assays.
Uniqueness
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is unique due to its specific structure, which includes the diacetyl-L-lysyl group. This modification enhances its solubility and stability, making it more suitable for certain applications compared to other coumarin derivatives.
属性
分子式 |
C20H25N3O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2S)-2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27)/t17-/m0/s1 |
InChI 键 |
TTZZVMJPVWHHEJ-KRWDZBQOSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


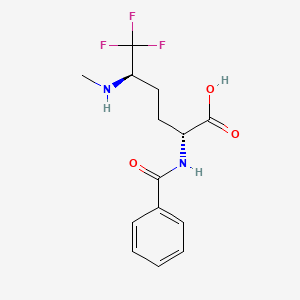
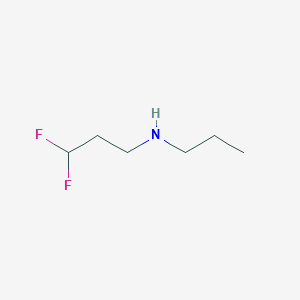

![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
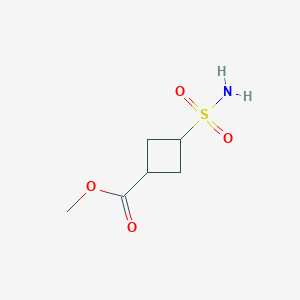
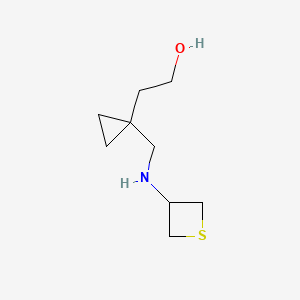
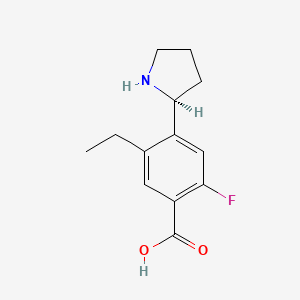
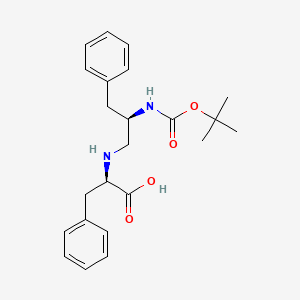
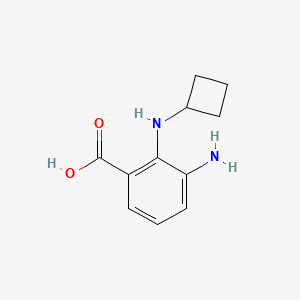
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
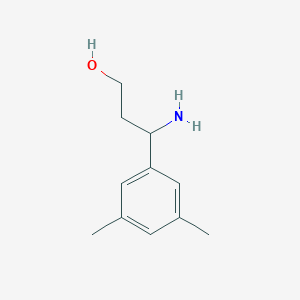
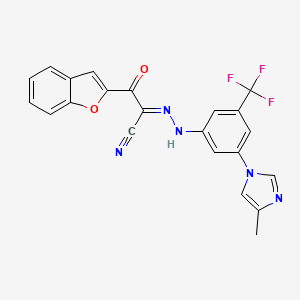
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)

